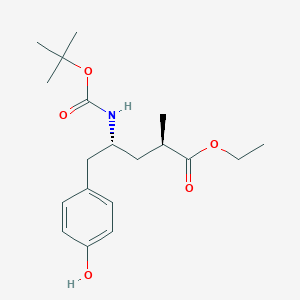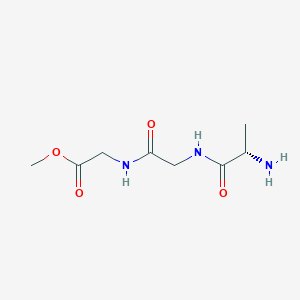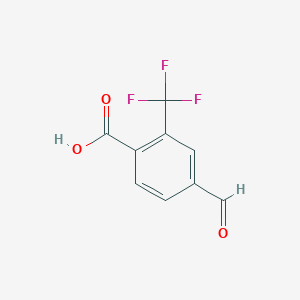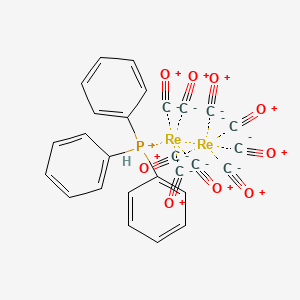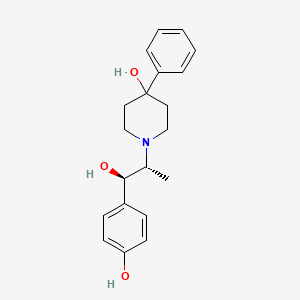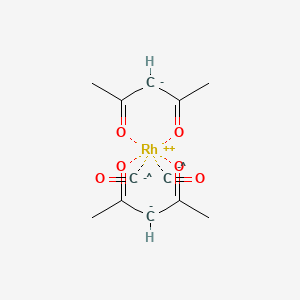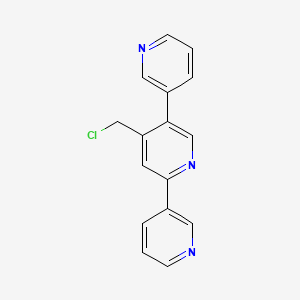
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and dipyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 2,5-dipyridin-3-ylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine rings or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The molecular pathways involved would vary based on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine: A simpler analog with a single pyridine ring and a chloromethyl group.
2,5-Dipyridin-3-ylpyridine: Lacks the chloromethyl group but retains the dipyridinyl substitution pattern.
4-(Bromomethyl)-2,5-dipyridin-3-ylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is unique due to the combination of its chloromethyl group and dipyridinyl substitution, which confer distinct reactivity and potential for diverse applications. The presence of multiple pyridine rings enhances its ability to coordinate with metal ions, making it valuable in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C16H12ClN3 |
|---|---|
Peso molecular |
281.74 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-8-14-7-16(13-4-2-6-19-10-13)20-11-15(14)12-3-1-5-18-9-12/h1-7,9-11H,8H2 |
Clave InChI |
KIINLCHIYUJAAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


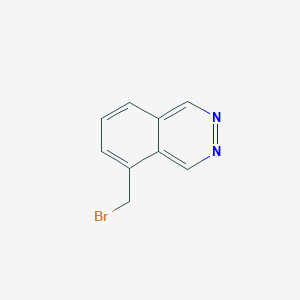
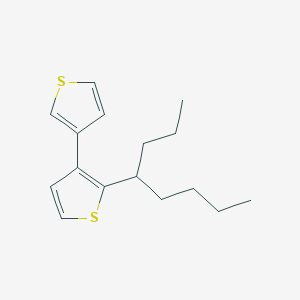
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
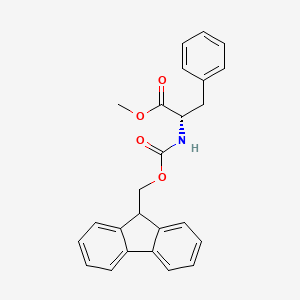
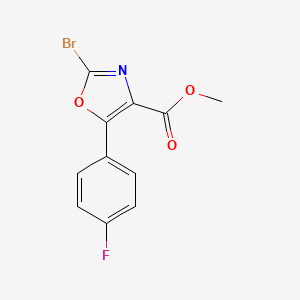
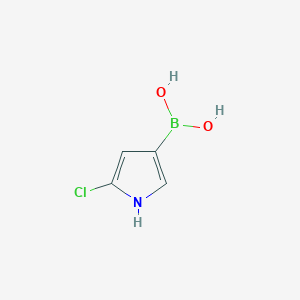
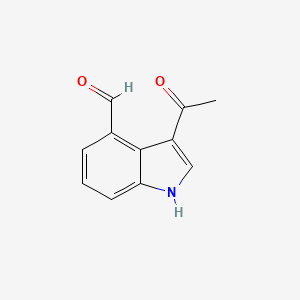
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
